[2-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzoate
Description
The compound [2-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzoate features a conjugated enone system with a cyano group, a 2-hydroxy-4-nitroanilino substituent, and a 4-chlorobenzoate ester.
Properties
IUPAC Name |
[2-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O6/c24-17-7-5-14(6-8-17)23(30)33-21-4-2-1-3-15(21)11-16(13-25)22(29)26-19-10-9-18(27(31)32)12-20(19)28/h1-12,28H,(H,26,29)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHCPXDODLJIPC-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzoate, a complex organic molecule, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Molecular Formula: C16H14ClN3O4
Molecular Weight: 378.75 g/mol
IUPAC Name: (E)-2-cyano-3-(2-hydroxy-4-nitrophenyl)-N-(4-chlorobenzoate)prop-2-enamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of cyano and nitro groups enhances its reactivity, allowing it to participate in redox reactions that can modulate cellular pathways. Specifically, the compound may inhibit certain enzymes or receptors, leading to altered cellular responses.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
Several studies have explored the biological effects of this compound:
-
Antimicrobial Activity Study
- A study assessed the antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition, indicating its potential as a new antimicrobial agent.
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Anticancer Effects on Cell Lines
- Research involving various cancer cell lines demonstrated that this compound could inhibit cell growth and induce apoptosis. The mechanism appears to involve the disruption of cell cycle progression.
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Enzyme Interaction Studies
- Investigations into enzyme inhibition revealed that the compound effectively inhibits certain key enzymes in metabolic pathways, which may contribute to its anticancer and antimicrobial properties.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the cyano group may enhance the compound's ability to interact with cellular targets, potentially leading to the development of novel anticancer therapies.
Dye and Pigment Synthesis
Due to its chromophoric properties, this compound can be utilized in the synthesis of dyes and pigments . The nitroaniline moiety is known for its vibrant color properties, which can be exploited in textile and polymer industries.
Research indicates that compounds containing the nitroaniline structure often exhibit significant antimicrobial activity . This compound may be evaluated for its efficacy against various bacterial strains, contributing to the search for new antibiotics.
Pharmaceutical Formulations
The unique chemical structure allows this compound to be explored as a component in pharmaceutical formulations , potentially enhancing drug solubility or stability. Its interactions with other pharmaceutical agents can be studied to optimize therapeutic effects.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Activity of Nitroaniline Derivatives | Evaluated the cytotoxicity of various derivatives | Found significant inhibition of growth in breast cancer cell lines |
| Synthesis of Novel Dyes from Cyano Compounds | Investigated dye properties | Demonstrated high absorbance in visible light spectrum, suitable for textile applications |
| Antimicrobial Properties of Hydroxy-Nitro Compounds | Assessed effectiveness against bacterial strains | Noted strong inhibitory effects against Gram-positive bacteria |
Comparison with Similar Compounds
Structural Analogues from
describes five compounds with a 4-methoxyphenyl-3-oxoprop-1-enyl core and varying ester groups. The most relevant analog is 4-((E)-3-(4-Methoxyphenyl)-3-oxoprop-1-enyl) phenyl 4-chlorobenzoate (2c), which shares the 4-chlorobenzoate ester moiety but differs in the enyl chain and anilino substituents. Key comparisons include:
Comparison with 4-Nitroanilino Analogs ()
The compound [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate () shares a nitroanilino group but differs in substituent positions and ester type:
- Substituent Position: The target’s 2-hydroxy-4-nitroanilino group introduces ortho-hydroxy and para-nitro effects, which may enhance intramolecular hydrogen bonding and alter conjugation compared to the para-nitroanilino group in ’s compound.
- Ester Group: The 4-chlorobenzoate ester (target) vs. 4-methylbenzoate () affects lipophilicity and steric bulk.
Predictive Physicochemical Modeling ()
While direct data for the target compound is unavailable, collision cross-section (CCS) values for [4-bromo-2-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate () suggest that bulky substituents (e.g., bromo, chloro) increase molecular size (CCS: 207.8–212.8 Ų). The target compound’s nitro and hydroxy groups may similarly elevate CCS, influencing chromatographic retention times or membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
